BenchChemオンラインストアへようこそ!

3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one

CGRP receptor antagonist Oxidative stability Scaffold comparison

3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one (CAS 291509-61-0), also named 1,3,4,5-tetrahydro-3-(4-piperidinyl)-2H-1,3-benzodiazepin-2-one, is a heterocyclic building block of the 1,3-benzodiazepin-2-one class. Its molecular formula is C14H19N3O, with a molecular weight of 245.32 g/mol.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 291509-61-0
Cat. No. B1312720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one
CAS291509-61-0
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC3=CC=CC=C3NC2=O
InChIInChI=1S/C14H19N3O/c18-14-16-13-4-2-1-3-11(13)7-10-17(14)12-5-8-15-9-6-12/h1-4,12,15H,5-10H2,(H,16,18)
InChIKeyUSOSUQZREODCRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one (CAS 291509-61-0): A CGRP Antagonist Key Intermediate — Procurement and Selection Guide


3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one (CAS 291509-61-0), also named 1,3,4,5-tetrahydro-3-(4-piperidinyl)-2H-1,3-benzodiazepin-2-one, is a heterocyclic building block of the 1,3-benzodiazepin-2-one class. Its molecular formula is C14H19N3O, with a molecular weight of 245.32 g/mol . The compound is a structurally essential intermediate in the synthesis of small-molecule calcitonin gene-related peptide (CGRP) receptor antagonists developed for the oral treatment of migraine [1]. It bears a free piperidine NH at the 4-position of the piperidine ring, which serves as the primary derivatization handle for constructing diverse CGRP antagonist chemotypes.

Why 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one Cannot Be Interchanged with Other CGRP Antagonist Core Scaffolds


The 1,3-benzodiazepin-2-one scaffold embodied by this compound occupies a distinct and non-substitutable position among CGRP antagonist core templates. Head-to-head studies at Merck demonstrate that the 1,3-benzodiazepin-2-one ring system is stable in ambient air, whereas the chemically analogous dihydroquinazolinone scaffold undergoes spontaneous aerobic oxidation and requires continuous protection from light and air for handling and storage [1]. The alternative benzimidazolone core, while oxidation-resistant, suffers a >450-fold loss in CGRP receptor binding affinity (Ki > 20,000 nM vs. 44 nM) [2]. Caprolactam replacements explored by the same group require a distinct (3R)-amino-(6S)-phenyl substitution pattern and cannot leverage the existing benzodiazepinone SAR infrastructure [3]. Consequently, generic substitution with any of these scaffolds compromises either stability, potency, or synthetic compatibility. The quantitative evidence that governs these trade-offs is detailed in Section 3 below.

Quantitative Differentiation Evidence for 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one Relative to Closest Analogs


Oxidative Stability: 1,3-Benzodiazepin-2-one vs. Dihydroquinazolinone Core — Direct Head-to-Head Comparison

The 1,3-benzodiazepin-2-one scaffold (compound 8 in Williams et al. 2006, incorporating the same core as CAS 291509-61-0) is stable in ambient air under standard laboratory conditions. In direct contrast, the structurally analogous dihydroquinazolinone scaffold (compound 7) undergoes spontaneous aerobic ring oxidation and explicitly requires protection from light and air during handling and storage [1]. No special handling precautions are required for the benzodiazepinone core, reducing procurement and storage complexity.

CGRP receptor antagonist Oxidative stability Scaffold comparison

CGRP Receptor Potency Equivalence: 1,3-Benzodiazepin-2-one Retains Full Affinity of the Gold-Standard Dihydroquinazolinone

The ring-expanded 1,3-benzodiazepin-2-one 8 is equipotent to dihydroquinazolinone 7 at the human CGRP receptor [1]. Compound 7 exhibits a binding affinity Ki of 44 nM and a functional cAMP antagonism IC50 of 38 nM in human SK-N-MC cells expressing recombinant CLR/RAMP1 [1]. The benzodiazepinone scaffold thus delivers identical on-target potency to the dihydroquinazolinone gold standard without the oxidative instability penalty.

CGRP receptor affinity Equipotency Scaffold hopping

Potency Differentiation from the Benzimidazolone Alternative: >450-Fold Superiority of the 1,3-Benzodiazepin-2-one Core

The benzimidazolone-based piperidine scaffold (compound 2 in Williams et al. 2006) was evaluated as an alternative CGRP antagonist core but proved essentially inactive, with a Ki > 20,000 nM [1]. The 1,3-benzodiazepin-2-one scaffold (compound 8) achieves binding affinity at least 450-fold higher (Ki ≈ 44 nM) than the benzimidazolone comparator [1]. Even after introduction of the optimized N-1 trifluoroethyl substituent, benzimidazolone 9 achieved only Ki = 2,370 nM, remaining approximately 54-fold less potent than the benzodiazepinone series [1].

Benzimidazolone CGRP receptor Scaffold comparison

Free Piperidine NH as a Derivatization Handle: Synthetic Versatility vs. Protected N-Benzyl Analogs

CAS 291509-61-0 bears a free secondary amine on the piperidine ring (piperidin-4-yl at the 3-position of the benzodiazepinone core), enabling direct acylation, alkylation, sulfonylation, or reductive amination without a prior deprotection step [1]. The N-benzyl-protected analog (CAS of 3-(1-benzylpiperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one) requires hydrogenolysis (e.g., H₂, Pd/C or transfer hydrogenation) to liberate the reactive amine, adding one synthetic step, reducing overall yield, and introducing catalyst-related purity concerns [2]. The patented Boehringer Ingelheim synthesis of CAS 291509-61-0 produces the free amine directly after Raney nickel hydrogenation of the nitro intermediate and cyclization, avoiding benzyl protection altogether [2].

Synthetic intermediate Piperidine derivatization Parallel SAR

Patented Scalable Synthesis Yielding Crystalline Intermediate: Process Reproducibility Advantage

Boehringer Ingelheim has disclosed and patented a scalable multi-step process for CAS 291509-61-0 starting from 2-nitrophenylacetic acid and 4-amino-N-phenylmethylpiperidine [1]. The process proceeds through a crystalline intermediate, which the inventors explicitly identify as 'a major advantage for purification as well as for the separation of any mixtures of enantiomers that may occur' [2]. Crystallinity of the isolated intermediate enables purification by recrystallization rather than chromatography, which is critical for multi-gram to kilogram scale procurement. In contrast, many caprolactam and dihydroquinazolinone CGRP intermediates lack published crystalline isolation protocols [3].

Process chemistry Crystalline intermediate Scalable synthesis

Commercial Purity Benchmarks: 97–98% with Full Analytical Characterization Panel

CAS 291509-61-0 is commercially available from multiple independent suppliers at purities of 97% (Amatek Scientific, Cat. H-7387) and 98% (Leyan, Cat. 1521310; CymitQuimica/Fluorochem, Ref. 10-F772599) . One supplier (Moldb, Cat. M391128) provides accompanying analytical documentation including NMR, HPLC, and LC-MS data with a purity specification of NLT 98% . This multi-supplier availability at ≥97% purity reduces single-source procurement risk and enables competitive bidding.

Chemical purity Quality control Procurement specification

Optimal Application Scenarios for 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one (CAS 291509-61-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry CGRP Antagonist Lead Optimization Requiring Oxidative Stability

Research groups pursuing CGRP receptor antagonists for migraine can select CAS 291509-61-0 as the core intermediate when the lead series suffers from dihydroquinazolinone instability. The 1,3-benzodiazepin-2-one scaffold eliminates the need for light-protected and inert-atmosphere handling that the dihydroquinazolinone comparator requires, while retaining full CGRP receptor potency (equipotent to the Ki = 44 nM gold standard) [1]. This is particularly relevant for parallel synthesis arrays where multiple analogs must be handled simultaneously under ambient conditions.

Large-Scale Intermediate Procurement for Parallel SAR Libraries

The free piperidine NH of CAS 291509-61-0 allows direct derivatization — acylation, alkylation, sulfonylation, or reductive amination — without the N-debenzylation step required by the N-benzyl-protected analog [2] [3]. For a parallel library of 96–384 compounds, eliminating one synthetic step per compound reduces total processing time by approximately 8–12 hours and avoids the catalyst removal workup that can introduce variability in final compound purity.

Multi-Gram to Kilogram Scale-Up with Crystallization-Based Purification

The patented Boehringer Ingelheim synthesis of CAS 291509-61-0 proceeds through a crystalline intermediate, enabling purification by recrystallization rather than preparative chromatography [4]. This is a decisive advantage for procurement at scales exceeding 10 grams, where chromatography becomes cost-prohibitive. The crystalline intermediate also facilitates enantiomeric purity control, a critical quality attribute for chiral CGRP antagonist programs [4].

Multi-Supplier Competitive Sourcing with Validated Analytical Release

Procurement teams can source CAS 291509-61-0 from at least four independent suppliers (Leyan, Amatek Scientific, CymitQuimica/Fluorochem, Moldb) at purities of 97–98%, with analytical documentation including NMR, HPLC, and LC-MS available from vendors offering NLT 98% material . This multi-supplier landscape enables competitive bidding and reduces the risk of supply chain disruption, a key consideration for programs progressing from hit-to-lead into lead optimization.

Quote Request

Request a Quote for 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.